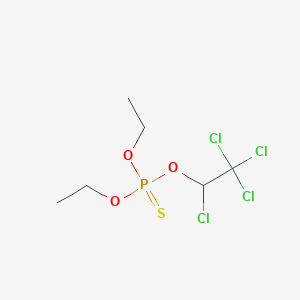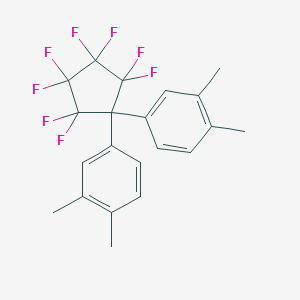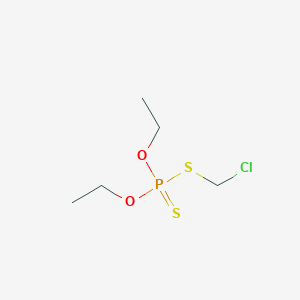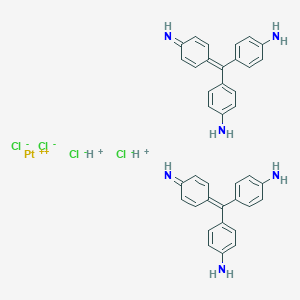![molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4](/img/structure/B165984.png)
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea
Descripción general
Descripción
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential use in various scientific research applications. In
Aplicaciones Científicas De Investigación
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications include:
1. Cancer Research: This compound has shown potential in cancer research as it has been found to inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been found to have anti-inflammatory properties, which makes it a potential candidate for treating various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the desired effect of the compound, such as the inhibition of cancer cell growth or the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth
2. Reduction of inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has various advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent compound with a high level of activity.
2. It has a specific mechanism of action, which makes it a valuable tool in scientific research.
3. It has been extensively studied, and its effects are well-documented.
Some of the limitations of this compound include:
1. It can be difficult to synthesize, which can limit its availability for lab experiments.
2. It may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are various future directions for the study of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea. Some of the most notable directions include:
1. Further studies on the potential use of this compound in cancer research, including clinical trials.
2. Investigation of the compound's potential in treating neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the compound's potential in treating other diseases such as autoimmune disorders.
Conclusion:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a valuable compound with unique properties that make it a valuable tool in scientific research. Its potential use in cancer research, neurological disorders, and inflammation has been extensively studied, and its effects are well-documented. While there are limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential.
Propiedades
Número CAS |
137783-15-4 |
|---|---|
Nombre del producto |
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
Fórmula molecular |
C19H30N4O2S2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26) |
Clave InChI |
FIIQKQAZIRPFIC-UHFFFAOYSA-N |
SMILES isomérico |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
SMILES canónico |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Otros números CAS |
137783-15-4 |
Sinónimos |
BM 11 BM-11 N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

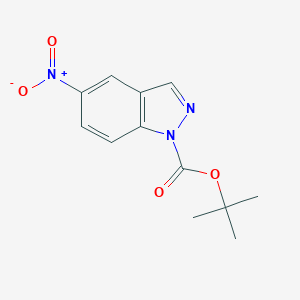
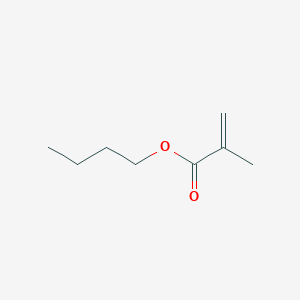
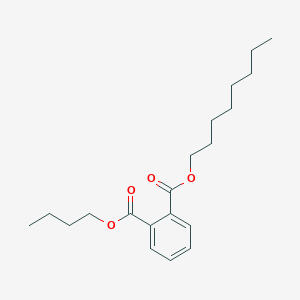
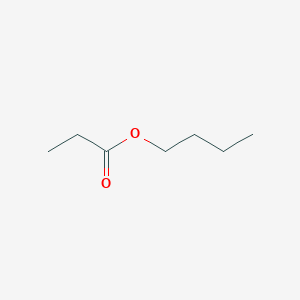
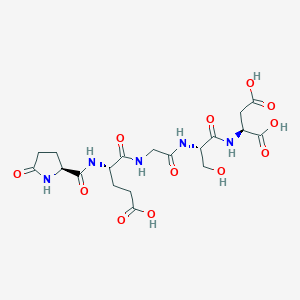
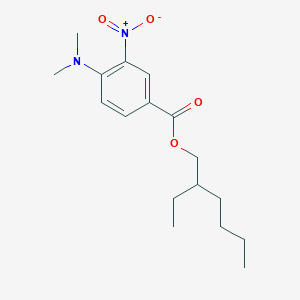
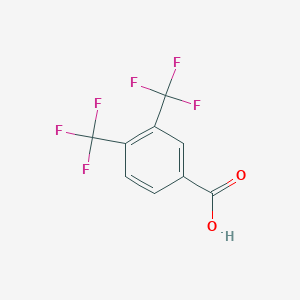
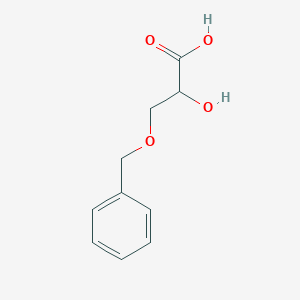
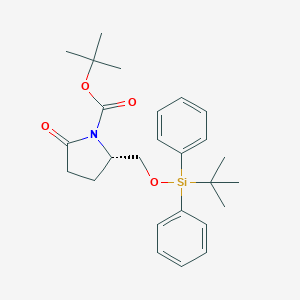
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
